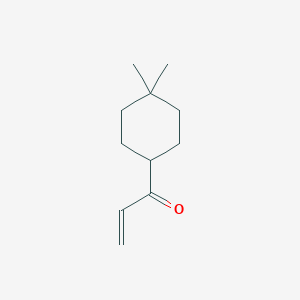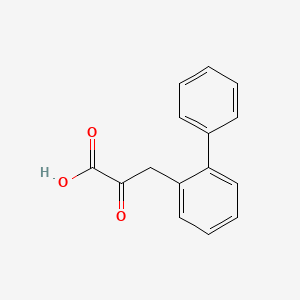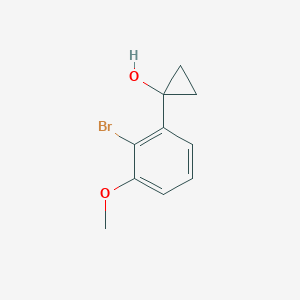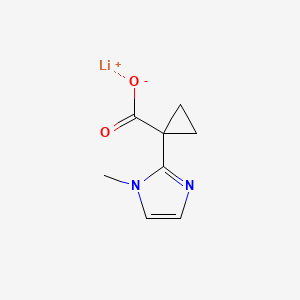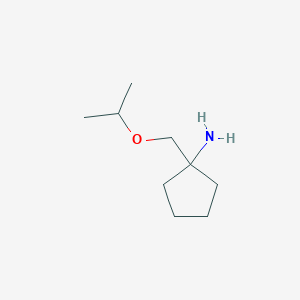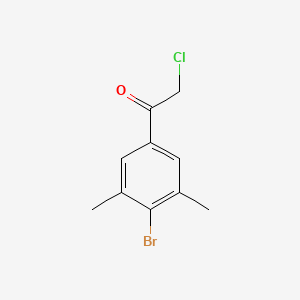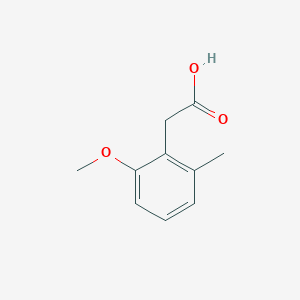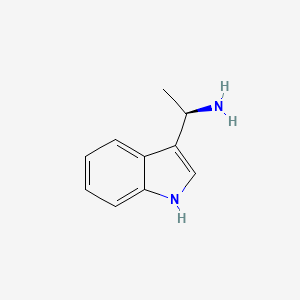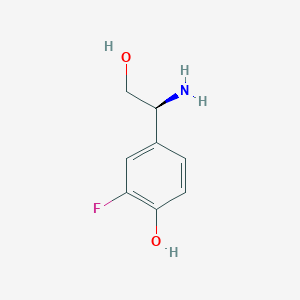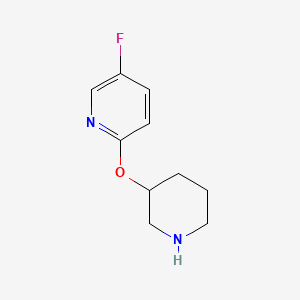
5-Fluoro-2-(piperidin-3-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(piperidin-3-yloxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 5-fluoropyridine with piperidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(piperidin-3-yloxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce the corresponding piperidine derivatives.
Applications De Recherche Scientifique
5-Fluoro-2-(piperidin-3-yloxy)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is used as a building block for the synthesis of herbicides and insecticides.
Radiopharmaceuticals: Fluorinated pyridines are explored for their use in positron emission tomography (PET) imaging agents.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application, such as inhibition of enzymes in medicinal chemistry or disruption of biological processes in agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.
5-Chloro-2-(piperidin-3-yloxy)pyridine: A chlorinated analogue with different reactivity and biological activity.
5-Bromo-2-(piperidin-3-yloxy)pyridine: A brominated analogue with distinct chemical properties.
Uniqueness
5-Fluoro-2-(piperidin-3-yloxy)pyridine is unique due to the presence of both the fluorine atom and the piperidin-3-yloxy group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the piperidin-3-yloxy group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H13FN2O |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
5-fluoro-2-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C10H13FN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h3-4,6,9,12H,1-2,5,7H2 |
Clé InChI |
VTOBBRBFRPXODV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)OC2=NC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


